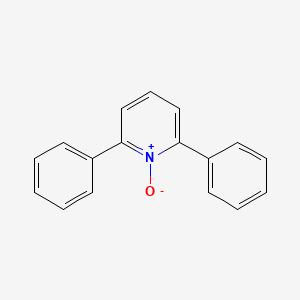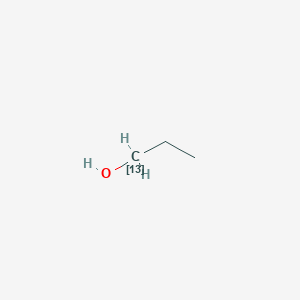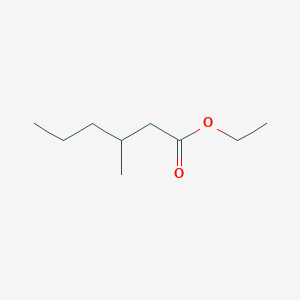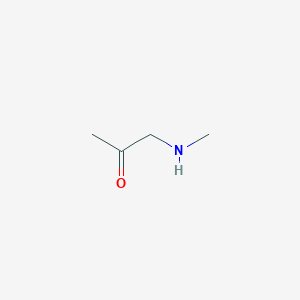
2,6-Diphenylpyridine N-oxide
Übersicht
Beschreibung
2,6-Diphenylpyridine N-oxide is a chemical compound used as a tridentate [C∧N∧C] dianionic ligand in organogold (III) chemistry . It readily adds an electron from alkali metals in THF to give a radical anion which is a powerful reducing agent .
Synthesis Analysis
The synthesis of 2,6-diphenylpyridine derivatives involves the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C . Another method involves the catalyst-free oxidation of various pyridine derivatives and tertiary amines to their corresponding N-oxides with 1,1,2,2-tetrahydroperoxy-1,2-diphenylethane .Molecular Structure Analysis
The molecular formula of 2,6-Diphenylpyridine N-oxide is C17H13NO . The structure of pyridine N-oxide derivatives can be influenced by the nature of the substituent on the pyridine ring . Electron density distribution analysis shows that the bonding σ(N → O) natural bond orbital (NBO) in PyO can be described in terms of two directed valence natural hybrid orbitals (NHO) h(N) = sp 2.26 and h(O) = sp 3.4 on atoms N and O, respectively, with corresponding polarization coefficients .Chemical Reactions Analysis
2,6-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring free-radical photopolymerization progress . They have also been used as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diphenylpyridine are as follows: Density: 1.1±0.1 g/cm 3, Boiling Point: 397.0±0.0 °C at 760 mmHg, Vapour Pressure: 0.0±0.8 mmHg at 25°C, Enthalpy of Vaporization: 62.2±3.0 kJ/mol, Flash Point: 166.4±12.0 °C, Index of Refraction: 1.606, Molar Refractivity: 73.5±0.3 cm 3 .Wissenschaftliche Forschungsanwendungen
2,6-Diphenylpyridine N-oxide: A Comprehensive Analysis of Scientific Research Applications
Cyclometalated Gold (III) Complexes: 2,6-Diphenylpyridine N-oxide can be used as a tridentate C∧N∧C ligand in the synthesis of mono- and binuclear cyclometalated gold (III) complexes. These complexes have potential applications in catalysis and materials science due to their unique structural and electronic properties .
Fluorescent Sensors for Photopolymerization Monitoring: This compound can serve as a fluorescent sensor to monitor the progress of free-radical photopolymerization. This application is crucial in polymer chemistry where precise control over polymerization processes is needed .
3. Spectroscopic Sensors for Superacid Generation Efficiency 2,6-Diphenylpyridine N-oxide derivatives can also be used as spectroscopic sensors to determine the efficiencies of superacid generation by cationic photoinitiators during cationic photopolymerization .
Wirkmechanismus
Biochemical Pathways
2,6-DPN is employed as a “turn-on” fluorescent chemosensor, particularly for sensing Ag+ ions in aqueous media. This compound exhibits high selectivity and a significant fluorescent response, which is critical for detecting Ag+ in mammalian cells. Furthermore, derivatives of 2,6-diphenylpyridine serve as fluorescent sensors in photopolymerization processes and can determine the efficiencies of superacid generation by cationic photoinitiators .
Result of Action
The molecular and cellular effects of 2,6-DPN’s action are primarily observed in its role as a fluorescent sensor. Compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer, which enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .
Action Environment
The position of the fluorescence spectrum of 2,6-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalized intensity of fluorescence (I max /I 0 ) . This suggests that environmental factors may have minimal influence on the compound’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
The dual application of selected 2,6-diphenylpyridine derivatives is proposed: (a) as fluorescent sensors for monitoring the free-radical photopolymerization progress, and (b) as spectroscopic sensors for the determination of efficiencies of the generation of superacids by cationic photoinitiators during the cationic photopolymerization .
Eigenschaften
IUPAC Name |
1-oxido-2,6-diphenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGULBXCFSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C(=CC=C2)C3=CC=CC=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508149 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylpyridine N-oxide | |
CAS RN |
78500-88-6 | |
| Record name | 1-Oxo-2,6-diphenyl-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70508149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2,8-Bis(trifluoromethyl)-4-quinolyl]oxirane](/img/structure/B1626257.png)






